1-But-2-ynyl-4-methylpyrazine-2,3-dione

Description

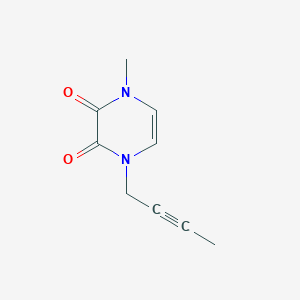

1-But-2-ynyl-4-methylpyrazine-2,3-dione is a pyrazine derivative featuring a 2,3-dione core substituted with a but-2-ynyl group at position 1 and a methyl group at position 4. The compound’s structure combines a rigid pyrazine ring with an alkyne side chain, which may confer unique electronic and steric properties. Pyrazine-2,3-diones are known for their diverse applications in medicinal chemistry and materials science, particularly due to their ability to participate in hydrogen bonding and π-π interactions .

Properties

IUPAC Name |

1-but-2-ynyl-4-methylpyrazine-2,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-3-4-5-11-7-6-10(2)8(12)9(11)13/h6-7H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJZFMPUPCVDZBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCN1C=CN(C(=O)C1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Analogues

1,4-Dimethylpiperazine-2,3-dione (CAS: Not explicitly provided)

- Structural Differences: Replaces the pyrazine ring with a piperazine ring (six-membered ring with two non-adjacent nitrogens) and lacks the alkyne substituent.

- This may enhance solubility in polar solvents compared to the aromatic pyrazine core of the target compound .

- Applications : Piperazine diones are explored as intermediates in drug synthesis but are less studied for electronic applications compared to pyrazine derivatives.

Pyrido[2,3-b]pyrazine Derivatives (e.g., Compounds 4–7 in )

- Structural Differences : Feature a fused pyridine-pyrazine ring system, differing from the standalone pyrazine-2,3-dione core.

- Synthesis: Prepared via multicomponent reactions involving indane-1,3-dione and 2-aminopyrazine, yielding yields of 82–89% under optimized conditions .

- The target compound’s alkyne group could enable similar applications but with distinct electronic profiles.

Functional Group Analogues

2-Methoxy-3-(1-methylpropyl)pyrazine (CAS: 24168-70-5)

- Structural Differences : Lacks the 2,3-dione moiety but includes methoxy and branched alkyl substituents.

- Properties: The absence of the dione group reduces hydrogen-bonding capacity, making it more volatile (used as a flavoring agent, FEMA No.: 3433). The target compound’s dione core may enhance binding to biological targets .

Diphacinone (2-(Diphenylacetyl)indan-1,3-dione; CAS: 82-66-6)

- Structural Differences : Contains an indan-1,3-dione core instead of pyrazine-2,3-dione, with phenylacetyl substituents.

- Properties : The indan-dione system is planar and aromatic, favoring anticoagulant activity via vitamin K antagonism. The target compound’s pyrazine core may offer different redox properties .

- Applications: Diphacinone is a rodenticide, whereas the target compound’s alkyne group could enable targeted drug delivery or bioconjugation.

Substituent Analogues

1-(3-Butyn-1-yl)-4-methylpiperazine (CAS: 388121-83-3)

- Structural Differences : Piperazine ring instead of pyrazine-2,3-dione, with a but-3-ynyl group.

- Properties : The alkyne substituent is similar, but the lack of a dione moiety reduces electrophilicity. Piperazines are often used as ligands in receptor-targeted therapies (e.g., antipsychotics) .

- Applications: Potential as a pharmacophore in CNS drugs, contrasting with the target compound’s possible roles in catalysis or materials.

Comparative Data Table

Research Findings and Gaps

- Biological Activity : Pyrazine diones with electron-withdrawing groups (e.g., diones) often exhibit antimicrobial or anticancer activity. The but-2-ynyl group may enhance selectivity for enzyme inhibition, as seen in triazole-pyrazine hybrids .

- Stability : The alkyne group in the target compound may confer instability under acidic or oxidative conditions compared to saturated analogues like 1,4-dimethylpiperazine-2,3-dione .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.